(2aR,4S,4aS,6R,9S,11R,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2
Description
The compound with the molecular formula (2aR,4S,4aS,6R,9S,11R,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2 docetaxel trihydrate . It is a clinically well-established anti-mitotic chemotherapy medication used for the treatment of various types of cancer, including breast, ovarian, and non-small cell lung cancer . Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel .
Properties
Molecular Formula |
C43H59NO17 |
|---|---|
Molecular Weight |
861.9 g/mol |
IUPAC Name |
[(1R,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate |
InChI |
InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43-;;;/m0.../s1 |
InChI Key |
XCDIRYDKECHIPE-IYNZIZMXSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
docetaxel docetaxel anhydrous docetaxel hydrate docetaxel trihydrate docetaxol N Debenzoyl N tert butoxycarbonyl 10 deacetyltaxol N-debenzoyl-N-tert-butoxycarbonyl-10-deacetyltaxol NSC 628503 RP 56976 RP-56976 RP56976 Taxoltere metro Taxotere |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Docetaxel trihydrate is synthesized through a series of chemical reactions starting from natural precursors. The synthesis involves the esterification of 10-deacetylbaccatin III with a side chain derived from (2R,3S)-N-carboxy-3-phenylisoserine . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification and subsequent purification steps.
Industrial Production Methods
Industrial production of docetaxel trihydrate involves large-scale synthesis using similar chemical routes as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Docetaxel trihydrate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Docetaxel trihydrate has a wide range of scientific research applications, including:
Mechanism of Action
Docetaxel trihydrate exerts its effects by binding to microtubulin with high affinity, preventing cell division and promoting cell death. It stabilizes microtubules and inhibits their depolymerization, leading to cell cycle arrest and apoptosis. The molecular targets include β-tubulin, and the pathways involved are primarily related to the inhibition of microtubule dynamics.
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: Another taxoid compound with similar anti-mitotic properties but differs in its chemical structure and potency.
Cabazitaxel: A derivative of docetaxel with improved efficacy in certain cancer types.
Uniqueness
Docetaxel trihydrate is unique due to its higher potency compared to paclitaxel and its ability to overcome resistance mechanisms in cancer cells. It is also more effective in stabilizing microtubules, making it a valuable chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
